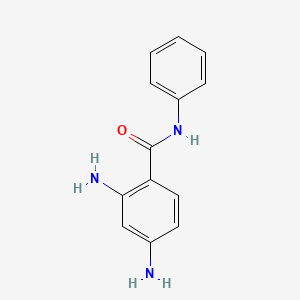

2,4-diamino-N-phenylbenzamide

Descripción general

Descripción

“2,4-diamino-N-phenylbenzamide” is a chemical compound with the empirical formula C13H13N3O . It has a molecular weight of 227.26 . The compound is solid in form .

Molecular Structure Analysis

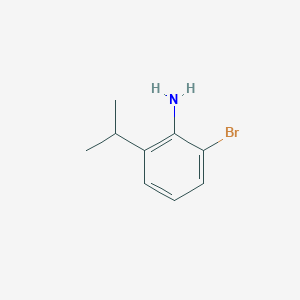

The SMILES string of “2,4-diamino-N-phenylbenzamide” is O=C(NC1=CC=CC=C1)C(C=C2)=C(N)C=C2N . The InChI is 1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) .

Physical And Chemical Properties Analysis

“2,4-diamino-N-phenylbenzamide” is a solid compound . Its molecular weight is 227.26 . The compound’s empirical formula is C13H13N3O .

Aplicaciones Científicas De Investigación

Polymer Science : Zhukova et al. (2014) studied the gas transport and physicochemical properties of thermoplastic polyimides prepared using 3,5-Diamino-N-phenylbenzamide. Their findings suggested new opportunities for the synthesis of membrane materials with active polar groups (Zhukova et al., 2014).

Organic Chemistry and Material Science : Liu et al. (2002) synthesized and characterized organosoluble polyimides using derivatives of 2,4-diamino-N-phenylbenzamide, indicating good solubility and thermal stability of these polyimides (Liu et al., 2002).

Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to 2,4-diamino-N-phenylbenzamide, and found it to be a potent inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Spectroscopic and Mass Spectrometry Analysis : Zhou et al. (2007) explored the negative ions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives through electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing insights into the gas-phase Smiles rearrangement reactions (Zhou et al., 2007).

Antiviral Activities and Computational Chemistry : Bourass et al. (2016) performed a computational study on the structure-activity relationship of a series of novel N-phenylbenzamide and N-phenylacetophenone analogues, identifying their potential as anti-EV 71 drugs (Bourass et al., 2016).

Antifungal Activity : Xiang Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and evaluated its antifungal activity, demonstrating its effectiveness against Rhizoctonia solani and Sclerotiua sclerotiorum (Xiang Wen-liang, 2011).

Aryl–Aryl Coupling and Organic Synthesis : Snieckus and Jalil Miah (2014) reported on the aryl–aryl coupling via iodine(III)-mediated intramolecular rearrangement of 2-acylamino-N-phenylbenzamides, a process with significant implications in organic synthesis (Snieckus & Jalil Miah, 2014).

Safety and Hazards

“2,4-diamino-N-phenylbenzamide” is classified as Acute Tox. 3 Oral . It is non-combustible, acute toxic Cat.3, and is considered a toxic hazardous material or hazardous material causing chronic effects . The compound has a hazard statement of H301 and its precautionary statements are P301 + P330 + P331 + P310 .

Mecanismo De Acción

Target of Action

This compound is used in proteomics research , but its specific targets and their roles are not clearly identified

Biochemical Pathways

A related compound, 2,4-diaminobutyric acid, is involved in the biosynthesis of antiviral γ-poly-d-2,4-diaminobutyric acid (poly-d-dab) in streptoalloteichus hindustanus

Result of Action

Propiedades

IUPAC Name |

2,4-diamino-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHWNBZHYWNPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diamino-N-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)

![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)